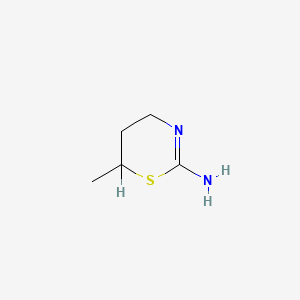

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Vue d'ensemble

Description

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound belonging to the class of 1,3-thiazines. These compounds are characterized by a six-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The compound has the molecular formula C5H10N2S and a molecular weight of 130.213 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. One common method involves the reaction of morpholin-4-amine with methacryloyl isothiocyanate . The reaction is carried out in a solvent such as ethanol, with the addition of a base like potassium hydroxide (KOH) and a catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, cyanides, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiazines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

6-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a crucial building block in the synthesis of more complex thiazine derivatives. Its structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Reactivity and Derivatives

The compound undergoes several chemical reactions, including oxidation to form sulfoxides and sulfones, reduction to thiol and amine derivatives, and substitution reactions leading to various substituted thiazines depending on the nucleophile used. These reactions are essential for creating new materials and compounds in pharmaceutical chemistry.

Biological Applications

Inhibition of Nitric Oxide Synthase

A significant application of this compound is its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). This inhibition affects the nitric oxide signaling pathway, which is crucial in various physiological and pathological processes. Research indicates that excessive nitric oxide production is linked to inflammatory conditions such as neurodegenerative diseases and sepsis.

Potential Antimicrobial and Anticancer Properties

Studies have shown that this compound exhibits notable antimicrobial and anticancer activities. For instance, it has been investigated for its potential to combat specific strains of bacteria and cancer cell lines. The mechanism behind these activities often involves the modulation of cellular signaling pathways influenced by nitric oxide levels.

Medical Applications

Therapeutic Agent in Inflammation

Due to its ability to inhibit iNOS, this compound is being explored as a therapeutic agent for conditions associated with excessive inflammation. For example, it has shown promise in preclinical studies aimed at treating inflammatory bowel disease and other related disorders.

Radioprotection Studies

Recent research highlighted the radioprotective effects of related thiazine compounds against radiation-induced injuries. These studies suggest that such compounds can enhance recovery from hematopoietic damage caused by radiation exposure . The protective mechanisms involve reducing oxidative stress and improving antioxidant defenses.

Industrial Applications

Development of Agrochemicals

The compound is also being investigated for its potential use in developing agrochemicals. Its unique properties may contribute to creating more effective pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Material Science

In material science, this compound's reactivity allows it to be used as a precursor for synthesizing advanced materials with specific functional properties. This versatility opens avenues for innovations in polymer chemistry and nanotechnology.

Case Studies

Mécanisme D'action

The mechanism of action of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as nitric oxide synthase (NOS), which plays a role in various physiological processes . By inhibiting NOS, the compound can modulate the production of nitric oxide, a signaling molecule involved in inflammation, immune response, and neurotransmission.

Comparaison Avec Des Composés Similaires

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine can be compared with other similar compounds, such as:

5,6-dihydro-1,3-thiazin-4-one derivatives: These compounds have similar structures but differ in their functional groups and biological activities.

2-amino-5,6-dihydro-4H-1,3-thiazine: Another thiazine derivative with different substituents and properties.

Xylazine: A thiazine derivative used as a veterinary sedative and analgesic.

Activité Biologique

6-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The primary mechanism of action for this compound is its role as a selective inhibitor of inducible nitric oxide synthase (iNOS) . By inhibiting iNOS, the compound reduces the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including inflammation and immune response modulation.

Biochemical Pathways

Inhibition of iNOS affects several biochemical pathways:

- Nitric Oxide Pathway : Decreased NO levels can lead to reduced inflammation and modulation of immune responses.

- Cell Signaling : The compound influences cellular signaling pathways that involve NO synthase activity, impacting processes such as apoptosis and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that derivatives of thiazines exhibit significant antibacterial and antifungal activities. For example:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria with varying degrees of potency.

- Antifungal : Inhibitory effects on fungal species such as Aspergillus niger and Aspergillus fumigatus at concentrations around 10 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of NO production. This modulation can reduce inflammation in models induced by lipopolysaccharides (LPS) in rats, indicating potential therapeutic use in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest potential anticancer activity through the modulation of NO pathways and apoptosis induction in cancer cells. Further research is needed to establish specific mechanisms and efficacy .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Inflammation Model in Rats : In a controlled study using LPS-induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

- Antimicrobial Testing : A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited IC50 values ranging from 51 to 500 nM against resistant strains, showcasing their potential as novel antimicrobial agents .

The compound interacts with various enzymes and proteins:

- Cytochrome P450 Enzymes : It has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Stability and Temporal Effects

Research indicates that the stability of this compound under laboratory conditions is significant for its long-term efficacy. Studies show that while the compound remains stable over time, its biological activity may diminish if not stored properly.

Propriétés

IUPAC Name |

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.